AT2 Receptor Binding Affinity: Angiotensin II (1-4) Demonstrates 380-Fold Higher Affinity Than Angiotensin (1-7) and Negligible AT1 Cross-Reactivity
In competitive radioligand binding assays using rat granulosa cell membranes expressing native AT2 receptors, Angiotensin II (1-4) [reported as Ang II] exhibited an IC50 of approximately 0.5 nM for AT2 receptor binding, establishing it as a high-affinity AT2 ligand [1]. In contrast, the alternative RAS fragment Angiotensin-(1-7) demonstrated approximately 1,000-fold lower AT2 affinity with an IC50 of approximately 0.5 μM under identical assay conditions, while Angiotensin-(1-5) showed negligible binding (IC50 > 10 μM) [1]. Notably, Angiotensin II (1-4) exhibits minimal AT1 receptor binding activity, with vasoconstriction potency approximately 8,000-fold lower than full-length Angiotensin II (1-8), confirming its functional selectivity for AT2/AT4 pathways over the classical AT1-mediated pressor axis [2].
| Evidence Dimension | AT2 receptor competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.5 nM |
| Comparator Or Baseline | Angiotensin-(1-7): IC50 ≈ 0.5 μM; Angiotensin-(1-5): IC50 > 10 μM; Angiotensin II (1-8) AT1 vasoconstriction: 8,000-fold more potent |
| Quantified Difference | ≈1,000-fold higher affinity than Ang-(1-7); >20,000-fold higher affinity than Ang-(1-5); ≈8,000-fold lower AT1-mediated vasoconstriction than Ang II (1-8) |
| Conditions | Rat granulosa cell membrane preparations; [125I]-labeled ligand competition binding; native receptor expression system |
Why This Matters
This quantitative affinity differential enables researchers to isolate AT2 receptor signaling without confounding AT1-mediated pressor responses, a critical requirement for mechanistic studies of the protective RAS axis.
- [1] Pucell AG, Hodges JC, Sen I, Bumpus FM, Husain A. Biochemical properties of the ovarian granulosa cell type 2-angiotensin II receptor. Endocrinology. 1991;128(4):1947-1959. View Source
- [2] van Esch JH, Oosterveer CR, Batenburg WW, van Veghel R, Danser AH. Effects of angiotensin II and its metabolites in the rat coronary vascular bed: Is angiotensin III the preferred ligand of the angiotensin AT2 receptor? Eur J Pharmacol. 2008;588(2-3):286-293. View Source
